2-(1-{[4-(4-chlorophenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide
CAS No.:
Cat. No.: VC9839875
Molecular Formula: C24H28ClN5O3
Molecular Weight: 470.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H28ClN5O3 |
|---|---|
| Molecular Weight | 470.0 g/mol |
| IUPAC Name | 2-[1-[2-[4-(4-chlorophenyl)piperazin-1-yl]acetyl]-3-oxopiperazin-2-yl]-N-phenylacetamide |
| Standard InChI | InChI=1S/C24H28ClN5O3/c25-18-6-8-20(9-7-18)29-14-12-28(13-15-29)17-23(32)30-11-10-26-24(33)21(30)16-22(31)27-19-4-2-1-3-5-19/h1-9,21H,10-17H2,(H,26,33)(H,27,31) |
| Standard InChI Key | BGMXTAFXDDNSTA-UHFFFAOYSA-N |
| SMILES | C1CN(C(C(=O)N1)CC(=O)NC2=CC=CC=C2)C(=O)CN3CCN(CC3)C4=CC=C(C=C4)Cl |
| Canonical SMILES | C1CN(C(C(=O)N1)CC(=O)NC2=CC=CC=C2)C(=O)CN3CCN(CC3)C4=CC=C(C=C4)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s molecular formula, C₂₄H₂₈ClN₅O₃, reflects a hybrid structure integrating multiple pharmacophoric elements . Key features include:
-
A piperazin-2-one ring (3-oxopiperazine) serving as the central scaffold.
-
A 4-(4-chlorophenyl)piperazine group attached via an acetyl linker.
-
An N-phenylacetamide side chain contributing to lipophilicity and hydrogen-bonding potential.
The presence of the chlorophenyl group enhances electron-withdrawing properties, potentially influencing receptor-binding affinity, while the acetamide moiety may facilitate interactions with enzymatic active sites.
Physicochemical Properties
Table 1 summarizes critical molecular properties derived from experimental and computational data:
The InChIKey provides a unique identifier for database searches, critical for reproducibility in synthetic and pharmacological studies .
Synthesis and Chemical Reactivity
Synthetic Pathways
Synthesis typically involves multi-step sequences:
-
Core Formation: Construction of the 3-oxopiperazine ring via cyclization of diamines with carbonyl reagents.
-
Acylation: Introduction of the 4-(4-chlorophenyl)piperazine moiety using chloroacetyl chloride or similar agents under basic conditions.
-
Acetamide Attachment: Coupling the N-phenylacetamide group through nucleophilic acyl substitution or amidation reactions.
Challenges include optimizing regioselectivity during acylation and minimizing racemization at stereocenters. Computational modeling (e.g., DFT calculations) could guide solvent and catalyst selection to improve yields.
Stability and Degradation
Preliminary stability assessments suggest susceptibility to hydrolytic cleavage at the acetamide bond under acidic conditions. Storage recommendations include anhydrous environments at −20°C to prevent decomposition.
Biological Activity and Mechanistic Insights
Putative Targets
While direct activity data are unavailable, structural analogs exhibit affinity for:
-
Dopamine and Serotonin Receptors: Piperazine derivatives often modulate CNS targets, implicating potential antipsychotic or antidepressant effects.
-
Inflammatory Mediators: Chlorophenyl groups may inhibit cyclooxygenase-2 (COX-2) or cytokine production, suggesting anti-inflammatory applications.
-
Metabolic Enzymes: Acetamide functionalities are common in acetylcholinesterase inhibitors, relevant to metabolic syndrome and diabetes.
Structure-Activity Relationships (SAR)
Comparative analysis with related compounds highlights critical SAR trends (Table 2):
| Compound Modification | Biological Effect |
|---|---|
| Replacement of Cl with NO₂ | Enhanced anticancer activity |
| Methylation of phenyl ring | Increased antidepressant potency |
| Substitution of piperazine | Altered receptor selectivity |
The chloro-substituent’s electronegativity likely enhances binding to hydrophobic pockets in target proteins, while the oxopiperazine core’s rigidity may reduce off-target interactions.
Pharmacokinetic and Toxicological Considerations
Absorption and Distribution
The compound’s logP value (estimated at 3.2) suggests moderate lipophilicity, favoring blood-brain barrier penetration but potentially limiting aqueous solubility. Prodrug strategies (e.g., phosphate esters) could improve bioavailability.
Metabolism
Predominant metabolic pathways include:
-
N-Deacetylation: Cleavage of the acetamide group by esterases.
-
Oxidation: Hepatic CYP450-mediated modification of the piperazine ring.
Metabolites should be screened for activity to assess therapeutic or toxicological implications.
Industrial and Research Applications
Drug Development
This compound serves as a lead structure for:
-
Neurological Disorders: Targeting 5-HT₁A and D₂ receptors for schizophrenia treatment.
-
Metabolic Diseases: Modulating PPAR-γ or AMPK pathways in diabetes.
-
Oncology: Inhibiting histone deacetylases (HDACs) in epigenetic therapy.
Chemical Probes
Its bifunctional design (piperazine + acetamide) makes it a valuable tool for studying protein-ligand interactions via X-ray crystallography or NMR .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume